N-(2-NITROISOTUTYL)-MORPHOLINE
Overview
Description
N-(2-Nitroisotutyl)-morpholine: is an organic compound that belongs to the class of nitroamines. This compound is characterized by the presence of a nitro group (-NO2) attached to an isotutyl group, which is further connected to a morpholine ring. Nitroamines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitroisotutyl)-morpholine typically involves the nitration of an appropriate precursor. One common method is the reaction of 2-nitroisobutylamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as sulfuric acid or nitric acid. The reaction temperature is maintained at around 25-30°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems helps in achieving high efficiency and scalability. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitroisotutyl)-morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization followed by substitution.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-(2-Nitroisotutyl)-morpholine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-nitroisotutyl)-morpholine involves its interaction with specific molecular targets. The nitro group is known to participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: An aromatic nitro compound used as a precursor in the synthesis of dyes and pharmaceuticals.
Nitromethane: A simple aliphatic nitro compound used as a solvent and in organic synthesis.
Nitrobenzene: An aromatic nitro compound used in the production of aniline and other chemicals.
Uniqueness
N-(2-Nitroisotutyl)-morpholine is unique due to its specific structural features, which combine the properties of nitroamines and morpholine derivatives. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-methyl-2-nitropropyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,10(11)12)7-9-3-5-13-6-4-9/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFPDRCEFZTSBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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